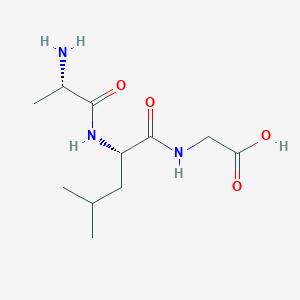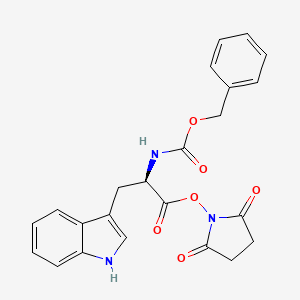
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate has several scientific research applications:
Chemistry: It is used as a protecting group for amino acids during peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism by which 2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate exerts its effects involves its ability to act as a protecting group for amino acids. This prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of desired products. The molecular targets include amino acid residues in peptides and proteins, and the pathways involved are primarily related to peptide bond formation and cleavage .
相似化合物的比较
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group for amino acids.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties
Uniqueness
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate is unique due to its specific application in protecting D-tryptophan during peptide synthesis. This specificity allows for more controlled and selective reactions compared to other similar compounds .
属性
分子式 |
C23H21N3O6 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m1/s1 |
InChI 键 |
PLMKYGHASWACNG-LJQANCHMSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
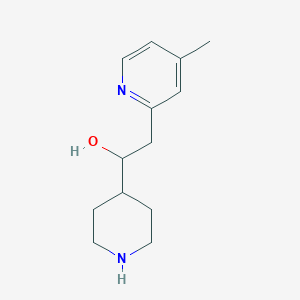
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
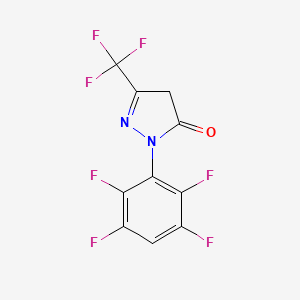
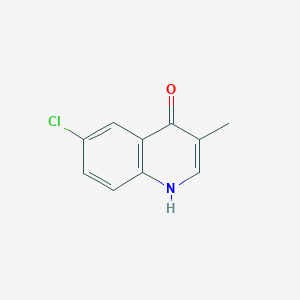
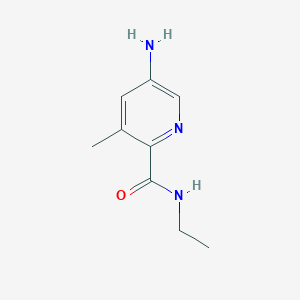
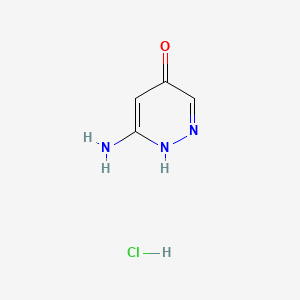
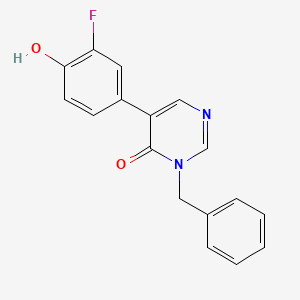
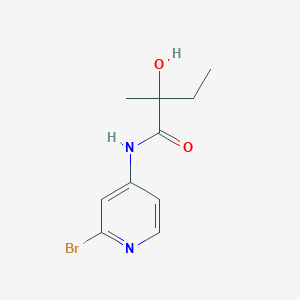
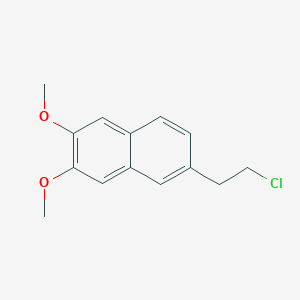
![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
